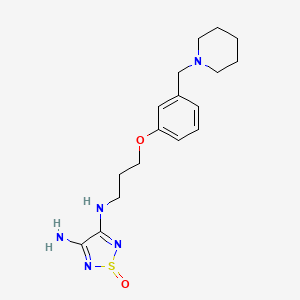![molecular formula C32H31N3O5 B1673859 hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate CAS No. 108068-98-0](/img/structure/B1673859.png)
hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate
概要
説明
KT 5720は、タンパク質キナーゼA(PKA)の強力かつ選択的な阻害剤として知られる、K-252aのヘキシルエステル誘導体です。 タンパク質キナーゼAは、セリン/スレオニンキナーゼであり、サイクリックAMP(cAMP)のシグナル伝達経路において重要な役割を果たし、代謝、イオン輸送、遺伝子転写などの様々な細胞プロセスを調節しています .
作用機序
KT 5720は、タンパク質キナーゼAのATP結合部位を競合的に阻害することにより効果を発揮し、標的タンパク質のリン酸化を阻害します。 この阻害は、タンパク質キナーゼAによって制御されるシグナル伝達経路を阻害し、代謝、イオン輸送、遺伝子転写などの様々な細胞プロセスに影響を与えます . さらに、KT 5720は、過分極活性化サイクリックヌクレオチド依存性チャネル活性を弱め、細胞内カルシウム濃度を低下させることにより、後根神経節ニューロンの興奮性を低下させることが示されています .
類似の化合物との比較
KT 5720は、タンパク質キナーゼA阻害剤として、その高い特異性と効力で独自です。類似の化合物には、以下が含まれます。
H-89: タンパク質キナーゼAのもう1つの強力な阻害剤ですが、より広範囲のキナーゼ阻害を示します。
Rp-cAMPS: サイクリックAMP依存性タンパク質キナーゼの競合阻害剤ですが、KT 5720よりも効力は低いです。
PKI(14-22): タンパク質キナーゼAのペプチド阻害剤で、高い特異性が要求される研究でよく使用されます。
KT 5720は、その高い選択性と可逆的な阻害により、タンパク質キナーゼAシグナル伝達経路に焦点を当てた研究において貴重なツールとなっています .
生化学分析
Biochemical Properties
KT5720 interacts with protein kinase A (PKA), a key enzyme involved in various biochemical reactions . The compound acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of PKA . This inhibitory action is specific to PKA and does not significantly affect the activities of other kinases such as protein kinase C (PKC) and protein kinase G (PKG) .
Cellular Effects
KT5720 has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit axon branching in cultured neurons . In human pulmonary microvascular endothelial cells (HPMECs), KT5720 has been found to prevent irradiation-induced apoptosis, preserve the overall integrity of endothelial monolayers, and reduce irradiation-induced ICAM-1 overexpression .
Molecular Mechanism
The molecular mechanism of KT5720 involves its binding to the active site of PKA, thereby preventing ATP from binding and inhibiting the kinase’s activity . This results in a decrease in the phosphorylation of PKA’s substrates, leading to changes in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of KT5720 have been observed over time. For instance, in HPMECs, KT5720 was found to completely prevent irradiation-induced apoptosis, whether applied before or after cell irradiation .
Transport and Distribution
Given its cell-permeable nature , it is likely that KT5720 can diffuse across cell membranes and distribute throughout the cell.
準備方法
KT 5720は、K-252aの化学修飾により合成されます。調製には、K-252aとヘキサノールとのエステル化が含まれ、KT 5720が生成されます。 この化合物は、通常、-20℃で乾燥状態に保管され、光から保護することで安定性を維持します .
化学反応の分析
KT 5720は、細胞透過性、可逆性、およびATP競合阻害剤であるタンパク質キナーゼAの阻害剤です。 タンパク質キナーゼC、タンパク質キナーゼG、およびミオシン軽鎖キナーゼの活性には有意な影響を与えません . この化合物は、以下の反応を含め、様々な反応を起こします。
酸化および還元: KT 5720は、酸化還元反応に関与する可能性がありますが、これらの反応に関する具体的な詳細は限られています。
置換: KT 5720のヘキシルエステル基は、特定の条件下で置換される可能性があり、生物学的活性が変化した誘導体の生成につながります。
科学的研究の応用
KT 5720は、様々な細胞および生理学的イベントにおけるタンパク質キナーゼAの役割を研究するために、科学研究で広く使用されてきました。注目すべき用途には、以下が含まれます。
類似化合物との比較
KT 5720 is unique in its high specificity and potency as a protein kinase A inhibitor. Similar compounds include:
H-89: Another potent inhibitor of protein kinase A, but with a broader range of kinase inhibition.
Rp-cAMPS: A competitive inhibitor of cyclic adenosine monophosphate-dependent protein kinase, but less potent compared to KT 5720.
PKI (14-22): A peptide inhibitor of protein kinase A, often used in studies requiring high specificity.
KT 5720 stands out due to its high selectivity and reversible inhibition, making it a valuable tool in research focused on protein kinase A signaling pathways .
特性
IUPAC Name |
hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O5/c1-3-4-5-10-15-39-30(37)32(38)16-23-34-21-13-8-6-11-18(21)25-26-20(17-33-29(26)36)24-19-12-7-9-14-22(19)35(28(24)27(25)34)31(32,2)40-23/h6-9,11-14,23,38H,3-5,10,15-17H2,1-2H3,(H,33,36)/t23-,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEHVZXPFVXKEY-RUAOOFDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C1(O2)C)CNC6=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC(=O)[C@@]1(C[C@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)[C@@]1(O2)C)CNC6=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910614 | |
| Record name | KT5720 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108068-98-0 | |
| Record name | KT 5720 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108068-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | KT 5720 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108068980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KT5720 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KT5720 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KT-5720 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58HV29I28S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is KT5720's primary molecular target?
A: KT5720 is a potent and selective inhibitor of cyclic adenosine monophosphate (cAMP)-dependent protein kinase A (PKA). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does KT5720 interact with PKA?
A: KT5720 acts as a competitive inhibitor for the adenosine triphosphate (ATP) binding site on the catalytic subunit of PKA. [, , ]
Q3: What are the downstream consequences of PKA inhibition by KT5720?
A3: Inhibition of PKA by KT5720 can lead to a wide range of downstream effects, depending on the cell type and specific experimental context. These effects can include:
- Reduced phosphorylation of PKA substrates: This can impact numerous cellular processes, including gene transcription, enzyme activity, and ion channel function. [, , , , , , , , , , , , , , , , ]
- Altered cellular morphology: In certain cell types, KT5720 can induce changes in cell shape and cytoskeletal organization. [, , , , ]
- Modulation of cellular signaling pathways: PKA interacts with various other signaling pathways, and its inhibition by KT5720 can influence their activity. Examples include the MAPK pathway, PI3K/Akt pathway, and JAK/STAT pathway. [, , , , , , , , ]
- Effects on cell survival and apoptosis: KT5720 can either promote or inhibit apoptosis depending on the specific cell type and experimental conditions. [, , , , , , ]
Q4: Does KT5720 have any known off-target effects?
A: Yes, research has shown that KT5720 can also inhibit other kinases and cellular targets, albeit with lower potency compared to PKA. It's essential to be aware of these off-target effects when interpreting experimental results. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B1673777.png)



![2-[2,3-dichloro-4-[(E)-2-ethylbut-2-enoyl]phenoxy]acetic acid](/img/structure/B1673784.png)
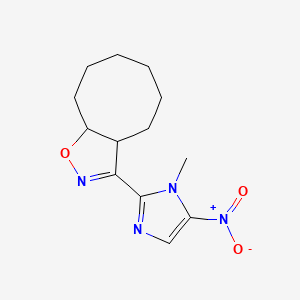
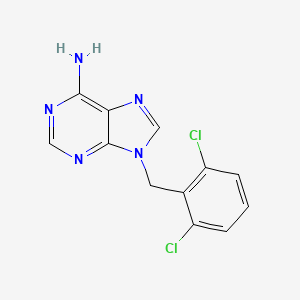
![N,N-Diethyl-1-methyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B1673789.png)
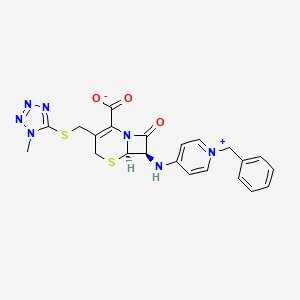
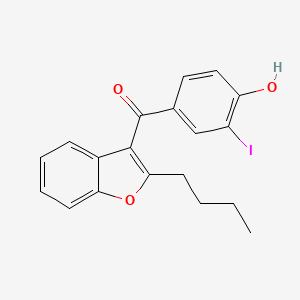
![sodium (6R,7R)-7-((1-benzylpyridin-1-ium-4-yl)amino)-3-(((5-((carboxylatomethyl)thio)-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673796.png)
